molecular formula C19H17N3O5S B2936777 (E)-methyl 2-((Z)-2-(1-cyano-2-morpholino-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate CAS No. 799818-05-6

(E)-methyl 2-((Z)-2-(1-cyano-2-morpholino-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate

Cat. No. B2936777
CAS RN: 799818-05-6
M. Wt: 399.42
InChI Key: QLWYDLVNQHQISZ-YIXNDCTNSA-N
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Description

(E)-methyl 2-((Z)-2-(1-cyano-2-morpholino-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate is a useful research compound. Its molecular formula is C19H17N3O5S and its molecular weight is 399.42. The purity is usually 95%.
BenchChem offers high-quality (E)-methyl 2-((Z)-2-(1-cyano-2-morpholino-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-methyl 2-((Z)-2-(1-cyano-2-morpholino-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Synthesis Methods

Researchers have developed various novel synthesis methods to create compounds similar to "(E)-methyl 2-((Z)-2-(1-cyano-2-morpholino-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate". These methods often aim at efficient, high-yield production processes for compounds with potential biological activities. For instance, Moghaddam et al. (2005) introduced a highly efficient and very mild one-pot synthesis for creating methyl 2-[(Z)-4-aryl-5-morpholino-3-oxo-2,3-dihydrothiophen-2-ylidene]acetate derivatives under kinetic control, demonstrating the utility of kinetic control in the synthesis of complex molecules with excellent yields Moghaddam et al., 2005.

Potential Biological Activities

Several studies have explored the biological activities of compounds structurally similar to "(E)-methyl 2-((Z)-2-(1-cyano-2-morpholino-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate". Ali et al. (2012) synthesized a series of iminothiazolidin-4-one acetate derivatives and evaluated them as aldose reductase inhibitors, highlighting their potential in treating diabetic complications Ali et al., 2012. This demonstrates the therapeutic potential of structurally related compounds in managing diabetes-related health issues.

Chemical Properties and Synthesis Insights

The chemical properties and synthesis insights of related compounds offer valuable knowledge for developing new pharmaceuticals and materials. For example, Nikalje et al. (2015) provided an in-depth analysis of the synthesis, in vitro and in vivo evaluation, and molecular docking of novel 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives, illustrating the process of creating compounds with anti-inflammatory properties Nikalje et al., 2015.

properties

IUPAC Name

methyl (2E)-2-[(2Z)-2-(1-cyano-2-morpholin-4-yl-2-oxoethylidene)-4-oxo-3-phenyl-1,3-thiazolidin-5-ylidene]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S/c1-26-16(23)11-15-18(25)22(13-5-3-2-4-6-13)19(28-15)14(12-20)17(24)21-7-9-27-10-8-21/h2-6,11H,7-10H2,1H3/b15-11+,19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWYDLVNQHQISZ-YIXNDCTNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C1C(=O)N(C(=C(C#N)C(=O)N2CCOCC2)S1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/1\C(=O)N(/C(=C(\C#N)/C(=O)N2CCOCC2)/S1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-methyl 2-((Z)-2-(1-cyano-2-morpholino-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate

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